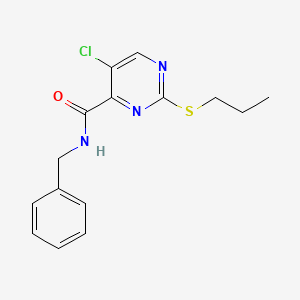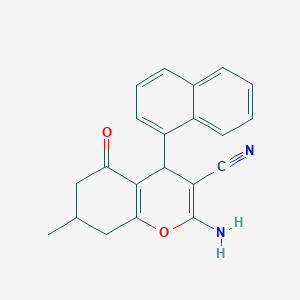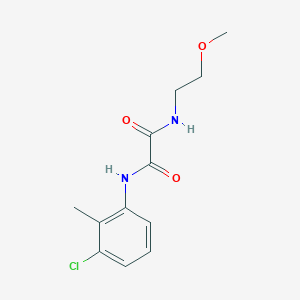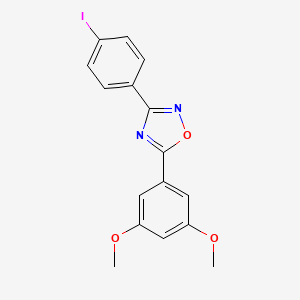![molecular formula C20H19ClN2O2S B5087878 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5087878.png)
3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide, also known as BCTB, is a small molecule that has been extensively studied for its potential applications in scientific research. BCTB is a thiazole derivative that has shown promising results in various fields, including neuroscience, cancer research, and drug discovery. In Furthermore, we will list future directions for BCTB research.
作用機序
3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide's mechanism of action is primarily through the inhibition of the TRPM8 ion channel. TRPM8 is a cold and pain-sensing ion channel that is highly expressed in sensory neurons. By inhibiting TRPM8, this compound can reduce the sensation of cold and pain. This compound has also been shown to have anti-cancer properties, although the exact mechanism of action is not yet fully understood.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. Inhibition of the TRPM8 ion channel by this compound can lead to a reduction in cold and pain sensation. This compound has also been shown to inhibit the growth and proliferation of cancer cells. Furthermore, this compound has been shown to have anti-inflammatory properties, reducing the production of inflammatory cytokines.
実験室実験の利点と制限
3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and modify, making it a useful scaffold for drug discovery. This compound has also been shown to have low toxicity, making it a safe compound to work with. However, one limitation of this compound is its specificity for the TRPM8 ion channel, which may limit its potential applications in other fields.
将来の方向性
There are several future directions for 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide research. One area of interest is the development of this compound derivatives with improved specificity and potency for the TRPM8 ion channel. Another area of interest is the investigation of this compound's anti-cancer properties and its potential use in cancer therapy. Furthermore, this compound's anti-inflammatory properties could be explored for the treatment of inflammatory diseases. Finally, this compound could be investigated for its potential use in drug delivery systems.
合成法
3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide can be synthesized through a multistep process, starting with the reaction of 4-chlorobenzenesulfonyl chloride with potassium thiocyanate to produce 4-chlorophenyl isothiocyanate. The intermediate product is then reacted with 3-butoxyaniline to form 3-butoxy-N-(4-chlorophenyl)thiourea. Finally, the thiourea is reacted with 2-bromoacetophenone to produce the desired product, this compound.
科学的研究の応用
3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide has been extensively studied for its potential applications in various scientific research fields. In neuroscience, this compound has been shown to inhibit the activity of the TRPM8 ion channel, which is involved in the sensation of cold and pain. This compound has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells. Furthermore, this compound has been investigated for its potential use in drug discovery, as it can act as a scaffold for the development of new drugs.
特性
IUPAC Name |
3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c1-2-3-11-25-17-6-4-5-15(12-17)19(24)23-20-22-18(13-26-20)14-7-9-16(21)10-8-14/h4-10,12-13H,2-3,11H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZCCYVBBJKOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(4-morpholinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one hydrochloride](/img/structure/B5087830.png)
![4-(benzoylamino)-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide](/img/structure/B5087832.png)
![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5087841.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5087849.png)

![3-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5087864.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B5087872.png)

methyl]amino}methyl)-4H-chromen-4-one](/img/structure/B5087897.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5087901.png)
![4-[3-(4-chlorobenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5087904.png)
